Methyl 4-fluoro-2-methyl-3-nitrobenzoate
Description
Methyl 4-fluoro-2-methyl-3-nitrobenzoate (CAS: 1079991-69-7) is a substituted benzoate ester with the molecular formula C₉H₈FNO₄ and a molecular weight of 213.16 g/mol . It is synthesized via esterification of 4-fluoro-2-methyl-3-nitrobenzoic acid using methanol under acidic or basic conditions, achieving yields of 19–25% after purification by column chromatography or recrystallization . Key spectral data include:
- ¹H NMR (CDCl₃): δ 2.57 (s, 3H, CH₃), 3.88 (s, 3H, OCH₃), 7.04 (d, J = 8.0 Hz, 1H), 8.06 (dd, J = 8.4, 3.2 Hz, 1H) .
- HRMS (ESI+): m/z 198.0209 [M-H]⁻ .
This compound is a key intermediate in pharmaceutical synthesis, particularly for proteolysis-targeting chimeras (PROTACs) used in cancer therapy .
Properties
Molecular Formula |
C9H8FNO4 |
|---|---|
Molecular Weight |
213.16 g/mol |
IUPAC Name |
methyl 4-fluoro-2-methyl-3-nitrobenzoate |
InChI |
InChI=1S/C9H8FNO4/c1-5-6(9(12)15-2)3-4-7(10)8(5)11(13)14/h3-4H,1-2H3 |
InChI Key |
WWECTNRZJYIRLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])F)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The compound’s bioactivity and reactivity are influenced by the positions of its fluoro (C4), methyl (C2), and nitro (C3) groups. Comparisons with analogs highlight the following:
Key Observations:
- Solubility : Ethyl analogs (e.g., Ethyl 4-fluoro-2-methyl-3-nitrobenzoate) exhibit lower polarity due to the longer alkyl chain, enhancing lipophilicity .
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